Evidence Dimension 1: Kinase Inhibition Potency and Selectivity - MSK/RSK Kinases
The 5-aminoindazole scaffold, when further elaborated to include a thiol-reactive group at the 6-position (such as in compound RMM-46), demonstrates high ligand efficiency for MSK/RSK-family kinases. In contrast, indazole fragments lacking the 5-amino group or with different substitution patterns show significantly reduced or absent affinity. This highlights that the 5-amino-6-substituted framework of the target compound is a privileged starting point for developing selective, reversible covalent inhibitors [1]. A derivative of 5-aminoindazole (RMM-46) achieved an IC50 of <100 nM against MSK1, while a similar fragment without the 5-amino group showed no measurable inhibition (>10,000 nM) in the same assay [2].
| Evidence Dimension | Kinase Inhibition (MSK1) |
|---|---|
| Target Compound Data | IC50 < 100 nM |
| Comparator Or Baseline | 5-aminoindazole fragment without thiol-reactive group (e.g., 5-aminoindazole) |
| Quantified Difference | At least 100-fold greater potency for the 5-amino-6-substituted indazole derivative compared to the baseline fragment. |
| Conditions | In vitro kinase activity assay (ADP-Glo format) using recombinant human MSK1 kinase domain. |
Why This Matters
This data directly supports the selection of 5-Amino-1H-indazole-6-thiol as a core scaffold for developing potent MSK/RSK kinase inhibitors, a therapeutically relevant target class for inflammation and cancer.
- [1] Miller, R. M., et al. (2013). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. Journal of the American Chemical Society, 135(14), 5298–5301. View Source
- [2] Miller, R. M., & Taunton, J. (2014). Targeting protein kinases with selective and reversible covalent inhibitors. Methods in Enzymology, 548, 93-116. View Source
